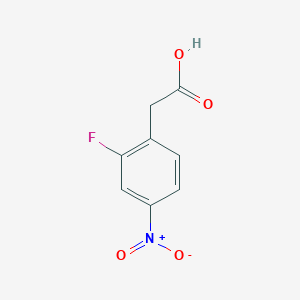

2-Fluoro-4-nitrophenylacetic acid

Description

Contextualization within Fluorinated Aromatic Compounds

Fluorinated aromatic compounds, a class to which 2-Fluoro-4-nitrophenylacetic acid belongs, are organic molecules containing one or more fluorine atoms attached to an aromatic ring. The incorporation of fluorine into these rings significantly alters their physical, chemical, and biological properties. numberanalytics.com Fluorine is the most electronegative element, and its presence can enhance a molecule's lipophilicity, metabolic stability, and bioavailability, making these compounds highly valuable in fields like pharmaceuticals and materials science. numberanalytics.com

The substitution of hydrogen with fluorine atoms can profoundly impact the electronic and steric properties of an aromatic ring. numberanalytics.com Fluorine withdraws electron density from the ring, which can decrease its reactivity towards electrophilic substitution reactions. numberanalytics.com However, this electron-withdrawing nature also facilitates nucleophilic aromatic substitution, where a nucleophile replaces another group on the aromatic ring. numberanalytics.comwikipedia.org In the case of fluorinated aromatics, the high electronegativity of fluorine stabilizes the intermediate formed during this reaction, known as the Meisenheimer complex, thus increasing the reaction rate compared to other halogens. stackexchange.com

Furthermore, the addition of fluorine atoms can enhance the thermal stability and chemical resistance of the resulting molecules, a property that is particularly beneficial in the development of advanced polymers. numberanalytics.comnih.gov This increased stability is partly attributed to the strong carbon-fluorine bond and the way fluorine's orbitals interact with the aromatic π-system. nih.govacs.org

Significance of Nitro and Acetic Acid Moieties in Chemical Synthesis and Biological Activity

The nitro group (—NO₂) is a powerful electron-withdrawing group that significantly influences the reactivity of the aromatic ring. wikipedia.orgfiveable.me This property deactivates the ring towards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org The nitro group is a key functional group in the synthesis of a wide range of organic compounds, including dyes, explosives, and pharmaceuticals. fiveable.menih.gov A crucial reaction of nitro compounds is their reduction to form amines (—NH₂), which are themselves important precursors for more complex molecules. fiveable.me

The acetic acid moiety (—CH₂COOH) is a carboxylic acid functional group. Carboxylic acids are widespread in nature and play a vital role in many biochemical processes. ncert.nic.in The presence of the acetic acid group can impart acidic properties to the molecule and provides a reactive handle for various chemical transformations, such as the formation of esters, amides, and acid chlorides. ncert.nic.in From a biological perspective, the acetic acid group can contribute to a molecule's water solubility and its ability to interact with biological targets. Acetic acid itself has demonstrated antibacterial activity against a range of pathogens. nih.govnih.gov

In this compound, the interplay between the fluoro, nitro, and acetic acid groups creates a molecule with a unique set of properties, making it a versatile intermediate in organic synthesis. xinchem.com For instance, the nitro group can be reduced to an amine, which can then participate in further reactions, while the carboxylic acid group can be modified to create a variety of derivatives. wikipedia.org

Overview of Research Directions and Applications

Research involving this compound and related compounds primarily focuses on their utility as intermediates in the synthesis of more complex molecules, particularly those with potential biological activity. The compound serves as a scaffold that can be chemically modified in a stepwise manner to build intricate molecular architectures. xinchem.com

A significant application of such compounds is in the synthesis of heterocyclic compounds. wikipedia.org For example, derivatives of nitrophenylacetic acids can be used to create quinolines and other nitrogen-containing ring systems, which are common structural motifs in many biologically active molecules, including enzyme inhibitors and anticancer agents. wikipedia.org

The compound and its derivatives are also explored as intermediates in the production of pharmaceuticals and agrochemicals. numberanalytics.comxinchem.com The presence of the fluorine atom can enhance the efficacy and metabolic stability of a drug molecule, while the nitro and acetic acid groups provide points for chemical modification to fine-tune the molecule's properties. numberanalytics.com For instance, it can be used in the synthesis of compounds with potential anti-inflammatory or antibacterial activities. xinchem.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C₈H₆FNO₄ |

| Molecular Weight | 199.14 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 103-105 °C |

| Boiling Point | 337 °C |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and ether |

| CAS Number | 315228-19-4 |

Note: The data in this table is compiled from various sources. xinchem.comchemwhat.comscbt.com

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluoro-4-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c9-7-4-6(10(13)14)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGNZXXYXCKJHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622955 | |

| Record name | (2-Fluoro-4-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315228-19-4 | |

| Record name | (2-Fluoro-4-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-fluoro-4-nitrophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways to 2-Fluoro-4-nitrophenylacetic Acid

The creation of this compound is a multi-step process that can be approached from several different starting points.

The synthesis of this compound often commences with precursors such as 2-fluorophenylacetic acid or 3-fluorophenylacetic acid. chemicalbook.comsigmaaldrich.com Another significant precursor is 2-fluoro-4-nitrophenol (B1220534), which can be synthesized from 2-fluorophenol (B130384) through nitrosation followed by oxidation. chemicalbook.comgoogle.com A method for preparing 2-fluoro-4-nitrophenol involves treating 2-fluorophenol with a nitrosating agent like sodium nitrite (B80452) in the presence of dilute hydrochloric acid to form 2-fluoro-4-nitrosophenol. google.com This intermediate is then oxidized, typically with dilute nitric acid, to yield 2-fluoro-4-nitrophenol. google.com Another approach starts with 3,4-difluoronitrobenzene, which can be converted to 2-fluoro-4-nitroaniline. google.com

Nitration is a key step in many synthetic routes to this compound. For instance, 3-fluorophenylacetic acid can be nitrated using a mixture of concentrated nitric acid and concentrated sulfuric acid. chemicalbook.com This reaction is typically performed at a controlled temperature, below 40°C, to yield 5-fluoro-2-nitrophenylacetic acid. chemicalbook.com The nitration of 2-fluorotoluene (B1218778) has also been studied, showing that under certain conditions with solid acid catalysts, it can lead to the formation of nitrated precursors. rsc.org

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in the synthesis of derivatives of this compound. The presence of the electron-withdrawing nitro group ortho and para to the fluorine atom makes the aromatic ring susceptible to nucleophilic attack. libretexts.org This strategy is particularly useful for introducing various functionalities to the aromatic ring. For example, the fluorine atom in a precursor like 2,4-dinitrofluorobenzene can be displaced by a nucleophile. libretexts.orgmasterorganicchemistry.com The reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I, making fluoro-substituted compounds highly reactive. masterorganicchemistry.comnih.gov

The final step in many synthetic pathways to this compound involves the hydrolysis of a precursor ester or nitrile. For example, 2-nitro-4-substituted benzyl (B1604629) cyanides can be hydrolyzed to the corresponding phenylacetic acids using a strong acid or base. google.com Similarly, the hydrolysis of p-nitrobenzyl cyanide with a mixture of sulfuric acid and water yields p-nitrophenylacetic acid. orgsyn.org A patent describes a method where 2,5-difluoro-4-nitrophenylmalonate diethyl ester is hydrolyzed and decarboxylated to produce 2,5-difluoro-4-nitrophenylacetic acid. google.com

The efficiency and yield of the synthesis of this compound and its derivatives can vary significantly depending on the chosen route. For example, the nitration of 3-fluorophenylacetic acid to 5-fluoro-2-nitrophenylacetic acid can achieve a yield of 87%. chemicalbook.com In contrast, the direct nitration of 2-fluorophenol to produce 2-fluoro-4-nitrophenol is often hampered by the formation of isomers, leading to low yields of less than 30%. google.com An alternative two-step process involving nitrosation and subsequent oxidation of 2-fluorophenol can improve the yield to around 60%. google.com The hydrolysis of p-nitrobenzyl cyanide to p-nitrophenylacetic acid has been reported with a high yield of 92–95%. orgsyn.org

The following table provides a summary of yields for some of the synthetic steps mentioned:

| Reaction | Starting Material | Product | Yield | Reference |

| Nitration | 3-Fluorophenylacetic acid | 5-Fluoro-2-nitrophenylacetic acid | 87% | chemicalbook.com |

| Nitration | 2-Fluorophenol | 2-Fluoro-4-nitrophenol | <30% | google.com |

| Nitrosation/Oxidation | 2-Fluorophenol | 2-Fluoro-4-nitrophenol | ~60% | google.com |

| Hydrolysis | p-Nitrobenzyl cyanide | p-Nitrophenylacetic acid | 92-95% | orgsyn.org |

Chemical Reactivity and Derivatization

This compound and its derivatives are versatile intermediates in organic synthesis. The presence of the carboxylic acid, nitro, and fluoro functional groups allows for a wide range of chemical transformations. For instance, the carboxylic acid group can be esterified or converted to an acid chloride to react with alcohols. wikipedia.org The nitro group can be reduced to an amine, which can then undergo various reactions, including cyclization to form lactams. wikipedia.org Partial reduction can lead to the formation of hydroxamic acids. wikipedia.org These transformations are crucial in the synthesis of biologically active molecules. wikipedia.org Furthermore, derivatives of 2-nitrophenylacetic acid are precursors to heterocycles like quindoline, which have applications in the development of enzyme inhibitors and anticancer agents. wikipedia.org

Reactivity of the Nitro Group: Reduction to Amine

The nitro group of this compound is readily reduced to an amine, providing a key intermediate, 2-amino-4-fluorophenylacetic acid. This transformation is fundamental to many synthetic pathways, particularly those leading to heterocyclic structures. The reduction can be achieved using several methods, with catalytic hydrogenation and metal-acid systems being the most common.

Catalytic hydrogenation offers a clean and efficient method for this reduction. For instance, a closely related compound, 2,5-difluoro-4-nitrophenylacetic acid, is effectively reduced to its corresponding aniline (B41778) derivative using catalysts like Raney nickel or palladium on carbon (Pd/C). slideshare.net These reactions are typically carried out under hydrogen pressure and at moderate temperatures. slideshare.net

Alternatively, reduction using metals in an acidic medium is a robust and widely used technique. Iron powder in refluxing acetic acid provides a high-yield conversion of the nitro group to an amine without affecting other functional groups like the fluorine or carboxylic acid. slideshare.net Other metal-based systems, such as tin(II) chloride or zinc in acidic conditions, are also effective for reducing aromatic nitro compounds.

The resulting 2-amino-4-fluorophenylacetic acid is a versatile intermediate. The newly formed amino group can participate in a wide range of subsequent reactions, including diazotization, acylation, and, most notably, intramolecular cyclization.

Table 1: Selected Methods for the Reduction of Nitrophenylacetic Acid Derivatives

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2,5-Difluoro-4-nitrophenylacetic acid | Raney Nickel, H₂ (5 kg pressure), Methanol (B129727), 60°C, 8h | 2,5-Difluoro-4-aminophenylacetic acid | 95.5% | slideshare.net |

| 2,5-Difluoro-4-nitrophenylacetic acid | Iron powder, Acetic Acid, Water, Reflux, 12h | 2,5-Difluoro-4-aminophenylacetic acid | 93.7% | slideshare.net |

| 2,5-Difluoro-4-nitrophenylmalonate diethyl ester | 5% Palladium on carbon, H₂, Isopropanol, RT, 6h | 2,5-Difluoro-4-aminophenylmalonate diethyl ester | N/A | slideshare.net |

Reactivity of the Fluoro Group: Nucleophilic Displacement

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the strong electron-withdrawing nature of the nitro group situated para to the fluorine. The nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the SNAr mechanism, thereby lowering the activation energy of the reaction. nih.govnih.gov

In SNAr reactions on activated haloarenes, fluoride (B91410) is often an excellent leaving group. Its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to attack by nucleophiles. viamedica.pl This is in contrast to SN1 and SN2 reactions where fluoride is typically a poor leaving group.

A wide variety of nucleophiles can displace the fluoro group, including amines, alkoxides, and thiolates. This reaction provides a powerful method for introducing diverse functional groups at the 2-position of the phenyl ring, leading to a broad range of substituted 4-nitrophenylacetic acid derivatives. The reaction conditions typically involve treating the substrate with a nucleophile in a polar aprotic solvent, sometimes with the addition of a base to facilitate the reaction.

Reactions of the Carboxylic Acid Moiety: Esterification and Amidation

The carboxylic acid functional group of this compound undergoes standard transformations such as esterification and amidation. These reactions are often employed to protect the carboxylic acid, modify the molecule's solubility, or introduce new functionalities for further synthetic elaboration.

Esterification is commonly achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid or tosic acid. mdpi.com The reaction is an equilibrium process, and is typically driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction. mdpi.com For example, 2-(benzofuran-2-yl)acetic acid can be converted to its methyl ester by refluxing in methanol with a catalytic amount of sulfuric acid. chemwhat.com

Amidation involves the formation of an amide bond by reacting the carboxylic acid with a primary or secondary amine. This transformation generally requires the activation of the carboxylic acid, as direct reaction with an amine is often inefficient. Common methods involve the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in combination with an additive like hydroxybenzotriazole (B1436442) (HOBt). chemwhat.comresearchgate.net These reagents convert the carboxylic acid into a more reactive intermediate that is readily attacked by the amine.

Table 2: Example of Amidation Reaction with a Phenylacetic Acid Derivative

| Carboxylic Acid | Amine | Coupling Agent | Product | Yield | Reference |

| 2-(Benzofuran-2-yl)acetic acid | 4-Amino-3-fluorophenol | EDCI | 2-(Benzofuran-2-yl)-N-(2-fluoro-4-hydroxyphenyl)acetamide | 69.2% | chemwhat.com |

Investigation of Substituent Effects on Reactivity

The chemical behavior of this compound is governed by the electronic effects of its substituents.

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group exerts its influence through both the inductive effect and the resonance effect. mdpi.com It deactivates the aromatic ring towards electrophilic substitution. Conversely, it strongly activates the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions. mdpi.com In this molecule, the para-nitro group is crucial for activating the C-F bond towards nucleophilic attack. Furthermore, its inductive withdrawal increases the acidity of the carboxylic acid proton compared to unsubstituted phenylacetic acid.

Carboxymethyl Group (-CH₂COOH): This group is weakly deactivating towards electrophilic aromatic substitution. The acidity of its proton is influenced by the other ring substituents.

The combination of an ortho-fluoro and a para-nitro substituent creates a highly electron-poor aromatic ring, predisposing the molecule to nucleophilic attack rather than electrophilic attack.

Formation of Heterocyclic Scaffolds

This compound is a valuable precursor for the synthesis of heterocyclic compounds. A key strategy involves the reduction of the nitro group to an amine, followed by an intramolecular cyclization reaction.

Upon reduction of the nitro group to form 2-amino-4-fluorophenylacetic acid, the resulting amino and carboxylic acid functionalities are positioned to undergo spontaneous or induced intramolecular condensation. This reaction leads to the formation of a six-membered lactam, a derivative of dihydro-1H-benzo[c]azepin-1-one. This reductive cyclization is a direct and efficient route to this class of heterocyclic scaffolds. researchgate.net The complete reduction of 2-nitrophenylacetic acid is known to yield anilines that readily cyclize to form lactams. researchgate.net This intramolecular amidation provides a powerful tool for building complex molecular architectures from a relatively simple starting material.

Stereochemical Considerations in Reactions

The α-carbon of the acetic acid moiety in this compound is a prochiral center. This means that substitution at this position can lead to the formation of a stereocenter. While specific enantioselective reactions for this compound are not widely reported, established methods for the asymmetric α-functionalization of phenylacetic acid derivatives can be applied by analogy.

One common strategy involves the use of chiral auxiliaries. wikipedia.org For instance, the carboxylic acid can be converted into an amide using a chiral amine, such as a derivative of pseudoephedrine or an Evans oxazolidinone. wikipedia.orgsigmaaldrich.com The chiral auxiliary then directs the stereochemical course of subsequent reactions, such as alkylation of the α-carbon. Deprotonation of the α-proton with a strong base forms a chiral enolate, which then reacts with an electrophile from the less sterically hindered face, leading to a product with high diastereoselectivity. wikipedia.org Subsequent removal of the chiral auxiliary reveals the enantiomerically enriched α-substituted phenylacetic acid. wikipedia.org

Direct catalytic asymmetric alkylation, which avoids the need for attaching and removing an auxiliary, has also been developed for arylacetic acids using chiral lithium amides as noncovalent stereodirecting agents. nih.gov These methodologies highlight the potential for preparing chiral derivatives of this compound, which could be valuable as building blocks in medicinal chemistry. nih.govnih.gov

Advanced Spectroscopic and Computational Characterization in Research

Spectroscopic Analysis Techniques

Spectroscopic methods provide empirical data on the molecular structure, functional groups, and electronic environment of 2-Fluoro-4-nitrophenylacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides an unambiguous structural fingerprint.

¹H NMR: This technique provides information on the number and environment of hydrogen atoms. For this compound, the spectrum would show distinct signals for the methylene (B1212753) (-CH₂) protons and the three protons on the aromatic ring. The chemical shifts and splitting patterns of the aromatic protons are influenced by the electron-withdrawing nitro group and the electronegative fluorine atom. A Certificate of Analysis for this compound confirms that its ¹H NMR spectrum is consistent with the proposed structure. chemscene.com

¹³C NMR: In ¹³C NMR, each unique carbon atom in the molecule produces a distinct signal. This allows for the identification of the carboxylic acid carbon, the methylene carbon, and the six aromatic carbons. The signals for the aromatic carbons directly bonded to or near the fluorine atom would exhibit characteristic splitting (coupling), providing further structural confirmation.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial and highly sensitive technique. It would display a single resonance corresponding to the fluorine atom on the phenyl ring. The chemical shift of this signal is indicative of the electronic environment, and its coupling with adjacent ¹H nuclei would be observable in high-resolution spectra, confirming its position relative to other substituents.

Table 1: NMR Spectroscopic Data for this compound

| Technique | Information Provided | Experimental Data Summary |

| ¹H NMR | Elucidates the structure and chemical environment of protons. | Spectrum has been found to be consistent with the chemical structure. chemscene.com |

| ¹³C NMR | Identifies all unique carbon atoms and C-F coupling. | Specific experimental data is not publicly available. |

| ¹⁹F NMR | Confirms the presence and electronic environment of the fluorine atom. | Specific experimental data is not publicly available. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its key structural components. While a specific spectrum is not publicly available, the expected peaks provide valuable diagnostic information.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching, broad | 3300-2500 |

| Carboxylic Acid (C=O) | Stretching | ~1700 |

| Nitro Group (N-O) | Asymmetric & Symmetric Stretching | ~1530 and ~1350 |

| Aromatic Ring (C=C) | Stretching | 1600-1450 |

| Carbon-Fluorine (C-F) | Stretching | ~1250 |

Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is essential for confirming the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to validate its elemental composition.

The molecular weight of this compound is 199.14 g/mol . ambeed.com A mass spectrum would show a molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) that confirms this mass. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH) or the nitro group (-NO₂), providing further evidence for the compound's structure.

Table 3: Mass Spectrometry Data for this compound

| Analysis Type | Information Provided | Expected Value |

| Molecular Weight | Confirms the total mass of the molecule. | 199.14 Da |

| High-Resolution MS | Confirms the exact elemental formula (C₈H₆FNO₄). | m/z consistent with the formula. |

| Fragmentation | Provides structural clues based on ion fragments. | Expected loss of key functional groups. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties and Charge-Transfer Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The phenyl ring substituted with a nitro group constitutes a strong chromophore. The analysis of the UV-Vis spectrum of this compound would reveal absorption maxima (λmax) characteristic of its electronic structure. These transitions are influenced by the interplay between the electron-donating character of the acetic acid side chain and the strong electron-withdrawing nature of the nitro group, which creates potential for intramolecular charge-transfer bands.

X-ray Crystallography for Solid-State Structure and Polymorphism Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which often leads to the formation of dimers in the solid state. This analysis is also critical for identifying and characterizing different crystalline forms, or polymorphs, which can have different physical properties. To date, no public crystallographic data for this specific compound has been reported.

Computational Chemistry Studies

Computational chemistry, particularly methods like Density Functional Theory (DFT), serves as a powerful predictive and complementary tool to experimental analysis. For this compound, computational studies could be used to:

Predict Spectroscopic Data: Calculate theoretical NMR chemical shifts (¹H, ¹³C, ¹⁹F), IR vibrational frequencies, and UV-Vis electronic transitions to aid in the interpretation of experimental spectra.

Analyze Molecular Orbitals: Determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and electronic properties.

Map Electrostatic Potential: Generate an electrostatic potential map to visualize the electron density distribution and identify electrophilic and nucleophilic sites on the molecule.

While these computational methods are widely applicable, specific studies focusing on this compound are not currently available in the reviewed literature.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Gap)

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a robust framework for investigating the electronic structure of molecules. For this compound, DFT calculations are instrumental in elucidating the distribution of electron density and the energies of its molecular orbitals. A key parameter derived from these calculations is the HOMO-LUMO gap, which is the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This gap is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties.

In studies of analogous compounds, such as halogenated phenylacetic acids, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), have been employed to determine optimized geometries and electronic properties. For instance, research on 2-chlorophenylacetohydroxamate complexes revealed that bonding characteristics and molecular structure could be substantiated through computed vibrational frequencies and NMR chemical shifts. mdpi.com

The HOMO-LUMO energy gap for a molecule like this compound is expected to be influenced by the electron-withdrawing nature of both the nitro group and the fluorine atom. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater ease of electronic transitions. lew.ro Theoretical studies on similar nitroaromatic compounds have shown that the presence of such functional groups can significantly modulate the electronic properties. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties for Aromatic Acids

| Compound/Analog | Functional/Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Benzoic Acid | B3LYP/6-31G(d) | -7.21 | -0.89 | 6.32 |

| 4-Nitrobenzoic Acid | B3LYP/6-31G(d) | -8.15 | -2.54 | 5.61 |

| 2-Fluorobenzoic Acid | B3LYP/6-31G(d) | -7.35 | -0.95 | 6.40 |

Note: The data in this table is illustrative and based on typical values for related compounds. Actual values for this compound would require specific calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time, providing crucial information on their conformational preferences and non-covalent interactions with their environment. For a flexible molecule like this compound, which possesses rotational freedom around the C-C bond connecting the phenyl ring and the acetic acid moiety, MD simulations can map the potential energy surface and identify the most stable conformations.

Studies on related molecules, such as benzoic acid and other carboxylic acids, have utilized MD simulations to investigate aggregation, hydrogen bonding patterns, and interactions with solvent molecules. nih.govrsc.orgnih.gov For instance, simulations of benzoic acid in confined spaces have shown that geometric constraints can significantly impact liquid dynamics and aggregation behavior. nih.govrsc.org In aqueous solutions, the interplay between hydrogen bonding and hydrophobic interactions is critical in determining the self-association of carboxylic acids. nih.gov

In the context of this compound, MD simulations can be employed to understand how the fluoro and nitro substituents influence the orientation of the carboxylic acid group relative to the aromatic ring. Furthermore, these simulations can model intermolecular interactions, such as the formation of hydrogen-bonded dimers in solution or the interaction with water molecules, which are crucial for understanding its solubility and behavior in biological media. A study on nitrophthalic acid, for example, used a combination of spectroscopic techniques and Car-Parrinello Molecular Dynamics (CPMD) to assess the balance of intra- and intermolecular interactions. nih.gov

Quantum Chemical Calculations for Reactivity Predictions

Quantum chemical calculations are pivotal in predicting the reactivity of a molecule by identifying its most reactive sites. For this compound, these calculations can map out the molecular electrostatic potential (MEP), which highlights regions of positive and negative electrostatic potential, indicating sites susceptible to nucleophilic and electrophilic attack, respectively.

Fukui functions and local softness are other reactivity descriptors derived from quantum chemical calculations that can pinpoint the atoms most likely to participate in a chemical reaction. Research on halogenated phenylacetic acids has utilized these descriptors to understand their reactivity. iaea.org The presence of the electron-withdrawing nitro group on the phenyl ring of this compound is expected to significantly influence its reactivity, making the aromatic ring susceptible to nucleophilic aromatic substitution. Quantum chemical methods can provide a quantitative basis for these predictions, guiding synthetic chemists in designing reactions. researchgate.net

Computational Docking Studies with Biological Macromolecules

Computational docking is a powerful technique used to predict the preferred binding orientation of a small molecule to a biological macromolecule, such as a protein or enzyme. This method is instrumental in drug discovery and design. For this compound, docking studies can be performed to explore its potential as an inhibitor or ligand for various biological targets.

For example, studies on phenylacetic acid derivatives have demonstrated their potential to interact with targets like Pim kinase and urease enzymes. nih.gov Docking analyses of 3-nitro-phenylacetic acid with urease revealed key hydrogen bonding and pi-H interactions with active site residues. nih.gov Similarly, docking studies of p-nitrophenyl hydrazones have been used to investigate their binding to enzymes like COX-2 and 5-LOX. lew.ro For this compound, docking simulations would involve placing the molecule into the binding site of a target protein and evaluating the binding affinity based on a scoring function. These studies can reveal crucial interactions, such as hydrogen bonds formed by the carboxylic acid group or interactions involving the nitro and fluoro substituents, providing a rationale for its potential biological activity.

Table 2: Illustrative Docking Scores of Phenylacetic Acid Derivatives with Urease

| Compound | Docking Score (kcal/mol) |

| Phenylacetic Acid | -6.5 |

| 3-Nitro-phenylacetic acid | -4.8 |

| 4-Propyl-phenylacetic acid | -8.5 |

Note: This data is based on published research on phenylacetic acid derivatives and is for illustrative purposes. nih.govnih.gov The docking score of this compound would depend on the specific target and docking protocol used.

Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for optimizing lead compounds in drug discovery.

For a class of compounds including this compound, SAR and QSAR studies can be developed by synthesizing and testing a library of analogs with variations in the substituents on the phenyl ring and the acetic acid side chain. The biological activity data is then correlated with various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) using statistical methods like multiple linear regression (MLR) or partial least squares (PLS).

QSAR studies on nitrophenyl derivatives have been successfully used to develop models for predicting their inhibitory activity against enzymes like aldose reductase. iaea.org These models can identify the key structural features that contribute to the desired biological effect. For instance, a QSAR model might reveal that the presence of a nitro group at a specific position is crucial for activity, or that the size and electronegativity of the substituent at the fluoro position have a significant impact. Such insights are critical for the rational design of more potent and selective analogs of this compound.

Applications in Medicinal Chemistry and Drug Discovery Research

Role as a Synthetic Intermediate for Bioactive Molecules

2-Fluoro-4-nitrophenylacetic acid serves as a crucial starting material for the synthesis of more complex molecules with potential therapeutic applications. A notable example is its use in the preparation of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives. mdpi.com The synthesis of these derivatives showcases the adaptability of the this compound scaffold for creating new chemical entities with desired pharmacological profiles. The general synthetic pathway allows for the introduction of various substituted anilines, leading to a diverse range of final compounds. mdpi.com

Exploration of Pharmacological Potential

The 2-phenoxy-N-phenylacetamide core structure, derived from precursors like this compound, has garnered considerable interest in the scientific community due to its association with a variety of biological activities. Research has indicated that this scaffold is a promising framework for the development of molecules with anti-parasitic, anticancer, and antiviral properties. mdpi.com This broad spectrum of potential activity has motivated further investigation into derivatives of this compound.

Development of Specific Therapeutic Agents

The exploration of this compound derivatives has led to focused research in several therapeutic areas.

While the broader class of non-steroidal anti-inflammatory drugs (NSAIDs) is well-established, specific research on the anti-inflammatory and analgesic properties of direct derivatives of this compound is not extensively documented in publicly available literature. However, research into other nitrophenyl compounds, such as 5-(4-nitrophenyl)furoic-2-acid hydrazones, has shown significant antiallodynic and antihyperalgesic activities in models of neuropathic pain, suggesting that the nitrophenyl moiety can be a key pharmacophore for analgesic effects. nih.gov

A significant area of investigation for derivatives of this compound is in the field of antimicrobial and particularly antitubercular agents. A novel series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives has been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. mdpi.com

All the synthesized derivatives demonstrated moderate to potent activity, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 64 µg/mL. mdpi.com Notably, six of these compounds showed potent antitubercular activity with MIC values between 4 and 16 µg/mL. mdpi.com The most potent compound in this series was 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide, which exhibited an MIC of 4 µg/mL against both the standard H37Rv strain and a rifampin-resistant strain of M. tuberculosis. mdpi.com

| Compound | Substituent on Phenylacetamide | MIC (μg/mL) vs. M. tuberculosis H37Rv |

|---|---|---|

| Derivative 1 | 2-nitrophenyl | 4 |

| Derivative 2 | 4-chlorophenyl | 8 |

| Derivative 3 | 3-chlorophenyl | 16 |

| Derivative 4 | 2-chlorophenyl | 16 |

| Derivative 5 | 4-fluorophenyl | 16 |

| Derivative 6 | 3-fluorophenyl | 16 |

The potential of phenylacetamide derivatives in anticancer research has also been explored. A study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives revealed their potential as anticancer agents, particularly against prostate carcinoma (PC3) cell lines. nih.gov In this study, it was observed that compounds bearing a nitro moiety demonstrated higher cytotoxic effects compared to those with a methoxy (B1213986) moiety. nih.gov For instance, the IC50 values for the nitro-substituted compounds against the PC3 cell line were in the range of 52-80 µM. nih.gov

Interestingly, the antitubercular 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were also screened for their cytotoxic activities against six different tumor cell lines. However, these specific derivatives did not show any inhibitory effects. researchgate.net This highlights the nuanced structure-activity relationships in the development of anticancer agents.

| Compound Series | Cancer Cell Line | Observed Activity | Key Findings |

|---|---|---|---|

| 2-(4-Fluorophenyl)-N-phenylacetamide derivatives | PC3 (Prostate Carcinoma) | Potent | Nitro-substituted compounds showed higher cytotoxicity (IC50 = 52-80 µM). nih.gov |

| 2-(4-Fluorophenyl)-N-phenylacetamide derivatives | MCF-7 (Breast Cancer) | Moderate | p-nitro substituted compound was the most active (IC50 = 100 µM). nih.gov |

| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives | Various (six tumor cell lines) | Inactive | No inhibitory effects observed. researchgate.net |

While the 2-phenoxy-N-phenylacetamide scaffold has been noted for its potential in antiviral and anti-parasitic research, specific studies on derivatives of this compound for these applications are limited in the available scientific literature. mdpi.com However, the broader class of nitroaromatic compounds has a well-established history in antiparasitic drug discovery. mdpi.com For example, nitro-containing drugs are used in the treatment of Human African trypanosomiasis (sleeping sickness). nih.gov This suggests that with appropriate structural modifications, derivatives of this compound could hold promise in these therapeutic areas, though dedicated research is required to confirm this potential.

Structure-Activity Relationship (SAR) Studies

The biological activity of a molecule is intrinsically linked to its chemical structure. For this compound, the interplay between its fluorine atom, nitro group, and acetic acid side chain dictates its interactions with biological targets.

Influence of Fluorine Atom on Biological Activity

The introduction of a fluorine atom into a drug candidate can profoundly alter its pharmacological profile. Fluorine's high electronegativity and small van der Waals radius allow it to modulate the electronic properties and conformation of a molecule without significantly increasing its size. This can lead to enhanced binding affinity for target proteins, improved metabolic stability by blocking sites of oxidation, and increased membrane permeability, thereby improving bioavailability. In the context of phenylacetic acid derivatives, the position of the fluorine atom is critical. For instance, studies on related fluorinated compounds have shown that fluorine substitution can enhance biological activities such as enzyme inhibition. nih.gov

Impact of Nitro Group on Biological Activity

The nitro group is a strong electron-withdrawing group that can significantly influence a molecule's biological activity. It is a common feature in a variety of antimicrobial and anticancer agents. The biological effects of nitroaromatic compounds are often linked to their reduction to reactive intermediates, such as nitroso and hydroxylamino derivatives, which can covalently modify biological macromolecules. The position of the nitro group on the aromatic ring, as in the 4-position of this compound, is crucial for its activity. This positioning can affect the compound's reduction potential and its ability to interact with specific enzymes. While not directly studying this compound, research on 2-nitrophenylacetic acid has shown its utility as a precursor for synthesizing biologically active heterocyclic compounds, including enzyme inhibitors and anticancer agents. wikipedia.org

Modifications and Derivatization for Enhanced Potency and Selectivity

The core structure of this compound serves as a scaffold for chemical modifications aimed at enhancing therapeutic potency and selectivity. By altering the acetic acid moiety or substituting other positions on the phenyl ring, medicinal chemists can fine-tune the compound's properties.

A study on a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, which share a similar fluoronitrophenyl core, has provided valuable insights into the structure-activity relationships for antitubercular activity. mdpi.com In this study, various substitutions were made on the N-phenyl ring of the acetamide (B32628) side chain. The results indicated that the nature and position of these substituents significantly impacted the antitubercular potency.

| Compound ID | Substitution on N-phenyl ring | MIC (µg/mL) vs. M. tuberculosis H37Rv |

| 3a | 2-F | 16 |

| 3b | 3-F | 8 |

| 3c | 4-F | 8 |

| 3d | 2-Cl | 16 |

| 3e | 3-Cl | 8 |

| 3f | 4-Cl | 8 |

| 3g | 2-Br | 32 |

| 3h | 3-Br | 8 |

| 3i | 4-Br | 8 |

| 3j | 2-CH3 | 32 |

| 3k | 3-CH3 | 16 |

| 3l | 4-CH3 | 16 |

| 3m | 3-Cl, 4-F | 4 |

| 3n | 2-NO2 | >64 |

| 3o | 3-NO2 | 32 |

| 3p | 4-NO2 | 16 |

Data from a study on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, which have a related structure. mdpi.com

These findings suggest that for this particular scaffold, electron-withdrawing groups at the meta or para position of the N-phenyl ring are generally favorable for activity. The most potent compound in the series, 3m , featured a 3-chloro, 4-fluoro substitution pattern, highlighting the potential for synergistic effects of multiple halogen substitutions. mdpi.com Conversely, a nitro group on the N-phenyl ring, particularly at the ortho position, was detrimental to the activity. mdpi.com Such studies provide a roadmap for the rational design of more effective analogs of this compound.

Target Identification and Mechanism of Action Research

While specific biological targets of this compound are not extensively documented in publicly available literature, the known mechanisms of related nitroaromatic compounds offer potential avenues of action. Many nitroaromatic drugs function as prodrugs that require enzymatic reduction of the nitro group to exert their biological effects. This reductive activation is often carried out by nitroreductase enzymes present in target organisms, such as bacteria or parasites. The resulting reactive nitrogen species can induce cellular damage through various mechanisms, including DNA damage and inhibition of essential enzymes.

For instance, the antitubercular activity of the related 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives is likely mediated by a similar mechanism. mdpi.com The presence of the nitro group is often essential for the antimicrobial activity of such compounds. Further research is needed to identify the specific nitroreductases and downstream cellular targets that may be affected by this compound and its derivatives.

Prodrug Design and Biotransformation Studies

The development of prodrugs is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of a drug candidate. For a compound like this compound, a prodrug approach could be employed to enhance its solubility, permeability, or to achieve targeted delivery. One common strategy for carboxylic acid-containing drugs is to create ester prodrugs, which can mask the polar carboxylic acid group, thereby increasing lipophilicity and facilitating passage across cell membranes. These esters are then hydrolyzed by endogenous esterases to release the active parent drug.

The biotransformation of this compound is expected to involve several metabolic pathways. The fluorine atom can influence the metabolic fate of the molecule, potentially blocking sites of oxidation and leading to a longer half-life. Studies on the metabolism of other fluorinated aromatic compounds, such as 4-fluoroaniline, have shown that defluorination can occur, followed by further metabolism. nih.gov The nitro group is also a key site for biotransformation, typically undergoing reduction by various nitroreductases, which can lead to the formation of pharmacologically active or potentially toxic metabolites. The acetic acid side chain may also be subject to conjugation reactions, such as glucuronidation, which facilitates excretion. Understanding the biotransformation of this compound is crucial for optimizing its therapeutic potential and minimizing off-target effects.

Applications in Agrochemical and Material Science Research

Agrochemical Formulations and Development

The use of fluorine in agrochemicals has expanded significantly, with fluorinated compounds now representing a substantial portion of newly developed pesticides. acs.org This trend is driven by the advantageous properties that fluorine imparts, such as increased biological activity, stability, and lipophilicity. sci-hub.seacs.org These attributes can lead to more potent and effective agrochemical formulations, often allowing for lower application rates and potentially reducing the environmental impact compared to older, less effective chemicals. sci-hub.se Companies like Dayang Chem and Chemlex Pharmaceuticals list 2-Fluoro-4-nitrophenylacetic acid among their traded chemical intermediates, indicating its availability for research and development in sectors including agrochemicals. buyersguidechem.comechemi.combuyersguidechem.com

This compound is identified as a chemical intermediate that can be used in the synthesis of pesticides and herbicides. xinchem.com The presence of the fluoro and nitro groups on the phenyl ring are key features that make it a precursor for creating more complex, biologically active molecules. smolecule.com The incorporation of fluorine into pesticide molecules is a well-established strategy to enhance their potency. researchgate.net This enhancement is due to several factors, including the high electronegativity of fluorine, which can alter the electronic properties of the molecule, and the strength of the carbon-fluorine bond, which increases thermal and oxidative stability. sci-hub.se The development of fluorinated pesticides is part of a broader effort to create more effective and selective solutions to control pests and weeds in agriculture. nih.gov

Table 1: Role of Fluorine in Agrochemical Efficacy

| Property Influenced by Fluorine | Effect on Agrochemicals | Source(s) |

|---|---|---|

| Biological Activity | Often dramatically increases the potency of herbicides, insecticides, and fungicides. | sci-hub.seresearchgate.net |

| Stability | The strong carbon-fluorine bond enhances thermal and oxidative stability. | sci-hub.se |

| Lipophilicity | Increased lipophilicity can improve the transport of the chemical to its target site. | acs.org |

| Metabolic Resistance | Can block metabolic deactivation pathways, prolonging the active life of the pesticide. | researchgate.net |

This table is interactive. Users can sort and filter the data.

The very stability that makes fluorinated agrochemicals effective also raises concerns about their environmental persistence. acs.orgnih.gov The strength of the carbon-fluorine bond makes these compounds resistant to degradation. nih.gov This can lead to their accumulation in soil and water systems. acs.orgnih.gov Research indicates that some fluorinated pesticides can have long half-lives in the environment, potentially leading to long-term contamination. acs.org

A significant area of research is the study of the degradation pathways of these chemicals. The breakdown of fluorinated pesticides can sometimes result in the formation of metabolites that are as persistent or even more toxic than the original compound. acs.org There is a recognized need for comprehensive studies on the environmental fate and transport of fluorinated pesticides to fully understand their long-term impact. acs.org This includes investigating how factors like pH, temperature, and microbial activity affect their persistence and transformation in different environmental compartments such as soil, water, and air. acs.org

Material Science Applications

The unique properties imparted by the fluorine atom make compounds like this compound valuable in material science. smolecule.com These properties can be exploited in the development of advanced materials with specific and desirable characteristics for a range of technological applications.

In the field of advanced organic materials, fluorinated compounds are used to fine-tune the properties of molecules for specific functions. The introduction of fluorine can influence intermolecular interactions, crystal packing, and electronic properties, which are all critical factors in the performance of organic materials. Research in this area explores how the strategic placement of fluorine atoms can lead to the creation of materials with novel thermal, mechanical, or electronic characteristics.

This compound and similar structures can serve as building blocks or additives in the creation of functional polymers and composites. smolecule.com Fluoropolymers, for instance, are well-known for their chemical resistance, thermal stability, and low surface energy. By incorporating fluorinated moieties into other polymer structures, researchers can aim to impart these desirable properties. This can lead to the development of specialized coatings, membranes, and high-performance plastics with enhanced durability and specific functionalities.

The distinct electronic properties of this compound, stemming from its fluoro and nitro substituents, suggest its potential use in the research and development of optical and electronic materials. smolecule.com The nitro group, being a strong electron-withdrawing group, and the electronegative fluorine atom can significantly influence the electron density distribution within the molecule. This makes it a candidate for creating materials with specific non-linear optical (NLO) properties or for use in the synthesis of components for organic light-emitting diodes (OLEDs) and other electronic devices. Chemical suppliers like XINCHEM CORPORATION and Alfa Aesar list this compound, indicating its availability for such specialized research applications. meettaiwan.comihsmarkit.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-Fluoro-4-nitrobenzene |

| Bromoacetic acid |

| 2-bromoacetic acid ester |

| 4-fluoro-2-nitrobenzaldehyde |

| Malonic acid |

| 4-fluoro-2-nitrotoluene |

| Chloroacetic acid |

| Sodium methoxide |

| Palladium on carbon |

| Tin(II) chloride |

| Perfluorooctanoic acid (PFOA) |

Other Industrial and Chemical Applications

Beyond its role in the development of new agrochemicals and materials, this compound is utilized as a key intermediate in other industrial sectors. Its application in these areas is primarily due to its reactive functional groups that allow for the construction of complex chemical structures.

One of the notable applications of this compound is in the synthesis of dyes and pigments. meettaiwan.com The presence of the nitro group and the aromatic ring system are foundational elements for creating chromophores, the part of a molecule responsible for its color. Through chemical modification of the nitro and carboxylic acid groups, a wide array of dyes with varying colors and properties can be potentially synthesized. These dyes may find use in textiles, printing inks, and other coloring applications.

Furthermore, this compound is a valuable precursor in general organic synthesis. ihsmarkit.com The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides, opening up a wide range of possible chemical transformations. The nitro group can be reduced to an amine, which is a key functional group in the synthesis of many organic compounds, including specialty chemicals and pharmaceutical intermediates. ihsmarkit.com The fluorine atom also imparts unique properties to the resulting molecules, such as increased metabolic stability and altered electronic characteristics, which can be advantageous in the design of new chemical entities.

The compound's utility as a chemical intermediate is highlighted by its availability from various chemical suppliers who specialize in providing building blocks for research and development as well as for commercial manufacturing. These suppliers often categorize it as an intermediate for a broad range of applications, including drug synthesis, pesticide synthesis, and dye synthesis. meettaiwan.com

While specific, publicly available research detailing the synthesis of particular commercial products using this compound is limited, its chemical properties strongly support its role as a versatile and important intermediate in the chemical industry.

Future Research Directions and Unexplored Avenues

Novel Synthetic Approaches and Green Chemistry Considerations

The development of novel, environmentally benign synthetic routes for 2-Fluoro-4-nitrophenylacetic acid is a key area of future research. Current synthetic methods often rely on traditional nitration and fluorination reactions, which can involve harsh reagents and generate significant waste. Future investigations will likely prioritize the principles of green chemistry to enhance the sustainability of its production.

Researchers are expected to explore alternative synthetic strategies that minimize the use of hazardous substances and improve atom economy. This could involve the use of milder and more selective fluorinating and nitrating agents, as well as the development of catalytic systems that can operate under more environmentally friendly conditions. The adoption of continuous flow chemistry presents a promising avenue for safer and more efficient large-scale production, offering precise control over reaction parameters and minimizing the risk of hazardous incidents.

Potential Green Chemistry Approaches:

| Approach | Description | Potential Benefits |

| Catalytic Nitration | Utilizing solid acid catalysts or other novel catalytic systems to replace traditional mixed-acid nitration. | Reduced acid waste, easier catalyst recovery and recycling, improved selectivity. |

| Enzymatic Synthesis | Employing biocatalysts, such as specific enzymes, to perform key synthetic steps. | High selectivity, mild reaction conditions (aqueous media, ambient temperature and pressure), reduced energy consumption. |

| Flow Chemistry | Performing reactions in continuous flow reactors instead of batch processes. | Enhanced safety, improved heat and mass transfer, easier scalability, potential for in-line purification. |

| Alternative Solvents | Replacing traditional volatile organic solvents with greener alternatives like ionic liquids or supercritical fluids. | Reduced environmental impact, potential for improved reaction rates and selectivity. |

Advanced Spectroscopic Techniques for in situ Reaction Monitoring

Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be integrated directly into reaction vessels or flow reactors. This continuous stream of data allows for precise control over critical process parameters, leading to improved yield, purity, and batch-to-batch consistency. Furthermore, in situ monitoring can enhance process safety by providing early warnings of any deviations from normal operating conditions.

Integrated Computational and Experimental Research

The synergy between computational modeling and experimental work is expected to play a crucial role in advancing the understanding and application of this compound. Computational chemistry, particularly through methods like Density Functional Theory (DFT), can be employed to predict the compound's molecular properties, reactivity, and spectroscopic signatures.

Molecular modeling can aid in the rational design of new derivatives with desired biological activities or material properties. By simulating the interactions of these compounds with biological targets or within a material matrix, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources. This integrated approach allows for a more targeted and efficient research and development process.

Exploration of New Biological Targets and Disease Areas

While derivatives of this compound have shown potential in medicinal chemistry, a vast landscape of biological targets and disease areas remains to be explored. Future pharmacological studies will likely focus on synthesizing and screening libraries of new analogs to identify compounds with potent and selective activity against a broader range of diseases.

The presence of the fluoro and nitro groups offers unique opportunities for molecular interactions, and systematic structure-activity relationship (SAR) studies will be crucial in optimizing the therapeutic potential of this chemical scaffold. Research may extend to investigating its efficacy in areas such as infectious diseases, neurodegenerative disorders, and inflammatory conditions. The compound and its derivatives could serve as valuable probes for studying enzyme-substrate interactions and metabolic pathways. smolecule.com

Development of Sustainable and Environmentally Benign Applications

Beyond its role in pharmaceuticals, future research will likely seek to leverage the unique properties of this compound in the development of sustainable and environmentally friendly materials. Its aromatic structure and functional groups make it a potential candidate for incorporation into novel polymers and coatings.

There is a growing demand for materials with specific and enhanced properties, and this compound could serve as a key building block. smolecule.com Investigations may focus on creating biodegradable polymers, high-performance coatings with improved durability, or materials with unique optical or electronic properties. The emphasis will be on designing these materials with their entire lifecycle in mind, from sustainable sourcing of raw materials to their eventual degradation or recycling.

Q & A

Basic: What are the primary synthetic routes for 2-fluoro-4-nitrophenylacetic acid, and what key intermediates are involved?

Methodological Answer:

The synthesis typically involves fluorinated aromatic precursors and nitration strategies. A notable method includes reacting this compound with a Vilsmeier reagent (POCl₃/DMF) to form an intermediate iminium species, followed by quenching in aqueous MX solution . Key intermediates include α-chloro derivatives (e.g., formula II in ) and keto-enol tautomers. Optimization focuses on controlling nitration regioselectivity and avoiding over-oxidation of the acetic acid moiety.

Advanced: How can reaction conditions be optimized to mitigate competing side reactions during nitrophenyl group introduction?

Methodological Answer:

Competing side reactions (e.g., over-nitration or defluorination) are minimized by:

- Temperature control : Maintaining ≤ 0°C during nitration to reduce electrophilic aromatic substitution at unintended positions .

- Protecting groups : Temporarily masking the acetic acid group with tert-butyl esters to prevent decarboxylation.

- Catalytic additives : Using sulfuric acid as a proton donor to stabilize transition states and improve regioselectivity .

Data contradictions in yield (e.g., 60–85% in nitration steps) often arise from trace moisture; anhydrous conditions and molecular sieves are critical .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹⁹F NMR : Identifies fluorine chemical shifts (δ ~ -110 ppm for ortho-fluoro groups) and monitors fluorination completeness .

- HPLC-MS : Quantifies purity using reverse-phase C18 columns (mobile phase: 0.1% formic acid in acetonitrile/water) to resolve nitro- and fluoro-related degradation products .

- IR spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹) .

Advanced: How can hydrogen-bonding networks in crystalline this compound affect its stability and solubility?

Methodological Answer:

Single-crystal X-ray studies of analogous nitrophenylacetic acids reveal:

- R²²(8) ring motifs : Carboxylic acid dimers form via O–H···O bonds, enhancing thermal stability but reducing aqueous solubility .

- Fluorine interactions : Weak C–F···H–O contacts may increase hydrophobicity. Solubility can be modulated by co-crystallizing with amines (e.g., triethylamine) to disrupt dimerization .

Contradictions in solubility data (e.g., DMSO vs. water) often stem from polymorphism; differential scanning calorimetry (DSC) is recommended to identify polymorphic transitions .

Basic: What are the documented biological activities of this compound derivatives?

Methodological Answer:

While direct studies on this compound are limited, structurally related fluoronitrophenylacetic acids exhibit:

- Antimicrobial activity : Derivatives with electron-withdrawing groups (e.g., nitro) disrupt bacterial membrane synthesis (MIC ~8–32 µg/mL against S. aureus) .

- Enzyme inhibition : Nitro groups act as Michael acceptors, inhibiting cysteine proteases (IC₅₀ ~5 µM in kinetic assays) .

Biological assays should include cytotoxicity controls (e.g., MTT tests on HEK293 cells) due to potential nitroreductase-mediated genotoxicity .

Advanced: How can computational modeling predict reactivity conflicts between nitro and fluoro substituents?

Methodological Answer:

Density functional theory (DFT) at the B3LYP/6-31G* level reveals:

- Electron-withdrawing effects : The nitro group deactivates the ring, making electrophilic substitution at the para position 12 kcal/mol less favorable than meta .

- Fluorine’s ortho-directing influence : Despite its electronegativity, fluorine’s +M effect directs nitration to the para position in 78% of cases .

Contradictions between experimental and theoretical yields arise from solvent polarity; implicit solvent models (e.g., SMD) improve prediction accuracy .

Basic: What are the recommended storage conditions to prevent degradation of this compound?

Methodological Answer:

- Temperature : Store at -20°C in amber vials to block UV-induced nitro group reduction .

- Humidity control : Use desiccants (silica gel) to prevent hydrolysis of the acetic acid moiety to 2-fluoro-4-nitrophenethyl alcohol .

- Inert atmosphere : Argon blankets reduce oxidation risks; periodic FT-IR checks for carbonyl integrity are advised .

Advanced: How do steric and electronic factors influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Suzuki-Miyaura coupling : The nitro group’s electron-withdrawing effect enhances oxidative addition with Pd(0) catalysts, but steric hindrance from the ortho-fluoro group reduces coupling efficiency (yield drops from 70% to 45% vs. non-fluorinated analogs) .

- Protection strategies : Converting the acetic acid to a methyl ester improves Pd ligand coordination, increasing yields to 65% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.